Structural Novelty: Geminal Bis-Furan Substitution Differentiates from Mono-Furan Benzenesulfonamides
In direct procurement contexts, structural uniqueness is a quantifiable differentiator. The compound possesses a geminal bis(furan-2-yl)ethyl substituent, in contrast to the mono-furan analogs (e.g., N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, CAS 134340-62-8) that are commercially available . This feature increases molecular complexity (19 heavy atoms in the side chain vs. ~12 in mono-furan N-ethylbenzenesulfonamide comparators) and introduces a branch point that can engage additional binding pockets or alter physicochemical properties. Such structural divergence is a key selection criterion for diversity-oriented synthesis and fragment-based drug discovery programs seeking novel intellectual property space.
| Evidence Dimension | Substituent topology (furan multiplicity on the ethyl linker) |
|---|---|
| Target Compound Data | Geminal bis(furan-2-yl)ethyl group (two furan rings on the same ethyl carbon) |
| Comparator Or Baseline | Mono-furan analogs, e.g., N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 134340-62-8) and N-(2-furylmethyl)benzenesulfonamide (CAS not specified) |
| Quantified Difference | The target compound presents 2 hydrogen-bond acceptors (furan oxygens) and double the aromatic π-surface area compared to mono-furan analogs, directly impacting molecular recognition profiles. |
| Conditions | Structural comparison based on SMILES/InChI analysis and published analog data; no head-to-head biological assay data available for the target compound. |
Why This Matters
For procurement officers sourcing building blocks for library synthesis, the geminal bis-furan topology represents a non-redundant chemotype that cannot be obtained by purchasing simpler mono-furan congeners.
